L-Isoleucine

Description

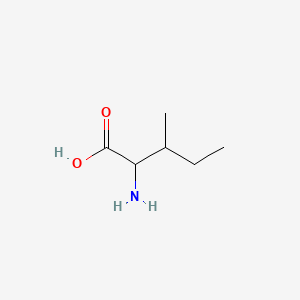

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34464-35-2 | |

| Record name | L-Isoleucine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34464-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046882, DTXSID1047441 | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 168-170 °C | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Waxy, shiny, rhombic leaflets from alcohol, Crystals | |

CAS No. |

443-79-8, 73-32-5 | |

| Record name | DL-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Isoleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HX0BYT4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y7590D77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °C (decomposes), 285.5 °C | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of L-Isoleucine: A Technical Guide for Drug Development Professionals

Abstract

Isoleucine, an essential branched-chain amino acid (BCAA), is a fundamental constituent of proteins and a key regulator of metabolic signaling pathways, including the mechanistic target of rapamycin (mTOR) pathway, which is critical in cellular growth, proliferation, and survival. Its discovery in the early 20th century was a pivotal moment in biochemistry, unraveling the complexity of protein composition and introducing the concept of amino acid isomerism. This technical guide provides an in-depth historical account of the discovery and isolation of L-isoleucine, detailed experimental protocols from foundational and contemporary literature, and a comprehensive summary of the physicochemical properties of its four stereoisomers. Furthermore, it elucidates the mechanism of this compound-mediated mTORC1 signaling, offering valuable insights for researchers in biochemistry and drug development focused on metabolic regulation and therapeutic intervention.

The Dawn of a New Amino Acid: The Discovery of Isoleucine

The landscape of protein chemistry was irrevocably changed in 1903 by the German chemist Felix Ehrlich. While investigating the chemical constituents of beet sugar molasses, a complex byproduct of sugar refining, Ehrlich successfully isolated a novel amino acid.[1][2] He named this compound "isoleucine" upon recognizing its isomeric relationship with the previously discovered amino acid, leucine. In 1907, Ehrlich further solidified the importance of his discovery by isolating isoleucine from various protein hydrolysates, including those from fibrin, egg albumin, and gluten, confirming its role as a proteinogenic amino acid.[2] This discovery not only added a new member to the growing family of amino acids but also highlighted the stereochemical complexity inherent in these fundamental building blocks of life.

Caption: Key milestones in the discovery and synthesis of isoleucine.

The Stereochemical Puzzle: The Four Isomers of Isoleucine

Isoleucine is unique among many amino acids as it possesses two chiral centers, at the alpha (α) and beta (β) carbon atoms. This structural feature gives rise to four distinct stereoisomers, each with the same chemical formula (C₆H₁₃NO₂) but a different three-dimensional arrangement of atoms. These isomers exhibit unique physicochemical properties, which are crucial for their separation and have different biological activities.

-

This compound (2S, 3S) : The naturally occurring, proteinogenic isomer.

-

D-isoleucine (2R, 3R) : The enantiomer of this compound.

-

L-allo-isoleucine (2S, 3R) : A diastereomer of this compound.

-

D-allo-isoleucine (2R, 3S) : The enantiomer of L-allo-isoleucine.

The differentiation and separation of these isomers were historically challenging and remain a critical task in modern analytical biochemistry and pharmaceutical development.

Quantitative Physicochemical Properties

The distinct physical properties of each stereoisomer are foundational to the development of effective separation and analytical techniques. The following table summarizes key quantitative data for the four stereoisomers of isoleucine.

| Property | This compound (2S, 3S) | D-Isoleucine (2R, 3R) | L-allo-Isoleucine (2S, 3R) | D-allo-Isoleucine (2R, 3S) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Molecular Weight ( g/mol ) | 131.17 | 131.17 | 131.17 | 131.17 |

| Melting Point (°C) | ~284 (decomposes)[3] | ~284 (decomposes)[3] | ~280 (decomposes) | ~276 (decomposes) |

| Specific Optical Rotation [α]D20 | +40.6° (c=4.6, 6.1N HCl)[1] | -40.1° (c=2.5, 6N HCl) | +38.1° (c=2, 6N HCl)[1] | -37.0° (c=1, 5N HCl)[4] |

| Water Solubility (g/L at 25°C) | 41.2[1] | 41.2 | 34.4 | 34.4 |

| pI (Isoelectric Point) | 6.02 | 6.02 | 5.76 | 5.76 |

| CAS Number | 73-32-5 | 319-78-8 | 1509-34-8 | 1509-35-9 |

Experimental Protocols for Isolation and Separation

The isolation of this compound has evolved from laborious, low-yield classical methods to highly efficient modern techniques. The primary historical challenge was the separation of isoleucine from its isomer leucine, with which it shares very similar physical properties.

Historical Protocol: Isolation from Protein Hydrolysate via Fractional Crystallization

The foundational methods for isolating amino acids relied on the hydrolysis of proteins followed by the meticulous separation of the resulting mixture. Fractional crystallization, which exploits subtle differences in solubility, was the cornerstone of this process. The following is a representative protocol based on the techniques available in the early 20th century for isolating the leucine/isoleucine fraction.

Objective: To isolate a fraction enriched in leucine and isoleucine from a protein source.

Materials:

-

Protein source (e.g., fibrin, casein)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Barium Hydroxide (Ba(OH)₂) or Calcium Hydroxide (Ca(OH)₂) for neutralization

-

Ethanol (95% and absolute)

-

Distilled water

-

Reflux condenser, large round-bottom flasks, filtration apparatus (Büchner funnel)

Methodology:

-

Protein Hydrolysis:

-

Place 1 kg of the protein source into a 5-liter round-bottom flask.

-

Add 3 liters of 6N HCl (a 1:1 dilution of concentrated HCl with water).

-

Heat the mixture under reflux for 20-24 hours until the biuret test is negative, indicating the complete breakdown of peptide bonds.

-

-

Removal of Excess Acid:

-

Transfer the dark hydrolysate to a large evaporating dish and concentrate it under reduced pressure (or in a fume hood with heating) to a thick syrup to remove the bulk of the HCl.

-

Re-dissolve the syrup in distilled water and repeat the concentration step two more times to ensure maximal acid removal.

-

-

Neutralization and Removal of Humins:

-

Dissolve the final syrup in 2-3 liters of hot water.

-

While stirring vigorously, slowly add a slurry of Ba(OH)₂ or Ca(OH)₂ until the solution is neutral to litmus paper (pH ~6-7). This precipitates dark, insoluble material known as humins.

-

Filter the hot solution through a large Büchner funnel to remove the precipitate. Wash the precipitate with hot water to recover any occluded amino acids.

-

-

Initial Fractional Crystallization:

-

Combine the filtrate and washings and concentrate the solution by evaporation until crystals begin to form on the surface.

-

Allow the solution to cool slowly to room temperature, and then let it stand for 24-48 hours in a cold room (4°C). Sparingly soluble amino acids like tyrosine and cystine will crystallize first.

-

Filter off these crystals. The filtrate is now enriched in more soluble amino acids, including leucine and isoleucine.

-

-

Alcohol-Based Fractional Precipitation:

-

Concentrate the filtrate to a thick syrup.

-

Slowly add 5-10 volumes of hot 95% ethanol. This will precipitate a mixture of amino acids. Leucine and isoleucine are relatively soluble in aqueous ethanol compared to other amino acids like glutamic acid.

-

Allow the mixture to cool and stand for 24 hours. Filter off the precipitate.

-

The filtrate now contains a crude mixture of leucine and isoleucine. Evaporate the ethanol from the filtrate.

-

-

Refined Crystallization of Leucine/Isoleucine:

-

Dissolve the resulting residue in a minimal amount of hot water.

-

Allow the solution to cool very slowly. Leucine and isoleucine will co-crystallize as shiny leaflets or plates.

-

This crude crystalline product represents a mixture of leucine and isoleucine. Further separation in this era required repeated, painstaking recrystallization steps, often with limited success in achieving high purity of one isomer over the other.

-

Caption: A typical workflow for the isolation of a crude isoleucine fraction.

Modern Protocol: Chiral HPLC Separation of Isoleucine Stereoisomers

Contemporary separation of isoleucine stereoisomers is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This technique offers high resolution, sensitivity, and reproducibility.

Objective: To separate and quantify the four stereoisomers of isoleucine from a mixture.

Materials:

-

Isoleucine isomer standard mixture (this compound, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine)

-

HPLC system with UV or fluorescence detector

-

Chiral HPLC column (e.g., Crownpak CR+, Astec CHIROBIOTIC V)

-

Mobile phase (e.g., perchloric acid solution, pH adjusted; specific composition is column-dependent)

-

Sample solvent (e.g., 0.1 N HCl or mobile phase)

-

Syringe filters (0.22 µm)

Methodology:

-

System Preparation:

-

Install the chiral column into the HPLC system.

-

Prepare the mobile phase according to the column manufacturer's recommendation. For example, for a Crownpak CR+ column, a typical mobile phase is aqueous HClO₄ at pH 1.5-2.0.

-

Degas the mobile phase thoroughly.

-

Equilibrate the column by pumping the mobile phase through the system at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. Set the column temperature as recommended (e.g., 25°C).

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the standard mixture containing all four isomers at a known concentration (e.g., 1 mg/mL each) in the sample solvent.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Prepare the unknown sample by dissolving it in the sample solvent to an appropriate concentration.

-

Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Separation:

-

Set the detector wavelength (e.g., 210 nm for UV detection of underivatized amino acids).

-

Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the column.

-

Run the chromatographic method, recording the retention time and peak area for each isomer. The different stereoisomers will interact with the chiral stationary phase to varying degrees, causing them to elute at distinct times.

-

-

Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Generate a calibration curve for each isomer by plotting peak area versus concentration for the standard solutions.

-

Quantify the amount of each isomer in the unknown sample by using its peak area and the corresponding calibration curve.

-

This compound and Metabolic Signaling: The mTORC1 Pathway

For drug development professionals, the role of this compound extends beyond its structural function in proteins. It is a potent signaling molecule that, along with other BCAAs, activates the mTOR Complex 1 (mTORC1), a central regulator of cell growth, protein synthesis, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making it a prime therapeutic target.

While L-leucine is considered the most potent BCAA activator of mTORC1, this compound also plays a significant and independent role.[5] The activation mechanism is initiated inside the cell, where amino acids signal their presence to the mTORC1 complex, which is localized to the lysosomal surface.

The Activation Mechanism:

-

Sensing: In the absence of amino acids, a protein complex called GATOR1 inhibits the Rag GTPases, keeping mTORC1 inactive. GATOR1 is itself inhibited by another complex, GATOR2. The protein Sestrin2 acts as a sensor for branched-chain amino acids.[1][3]

-

Binding and Release: In an amino-acid-replete state, L-leucine (and to a lesser extent, this compound) binds directly to Sestrin2.[6][7] This binding event induces a conformational change in Sestrin2, causing it to dissociate from GATOR2.[4]

-

Activation Cascade: The release of Sestrin2 allows GATOR2 to inhibit GATOR1. With GATOR1's inhibitory function suppressed, the RagA/B GTPase becomes loaded with GTP, adopting its active conformation.

-

mTORC1 Recruitment and Activation: The active Rag GTPase dimer then recruits the mTORC1 complex to the lysosomal surface, where it is activated by the Rheb GTPase.

-

Downstream Effects: Once active, mTORC1 phosphorylates numerous downstream targets, such as S6 Kinase 1 (S6K1) and 4E-BP1, to promote protein synthesis and cell growth.[8]

Caption: this compound/Leucine activation of the mTORC1 signaling pathway.

Conclusion

From its discovery in sugar beet molasses by Felix Ehrlich to its role as a critical signaling molecule in metabolic pathways, this compound has been central to our understanding of biochemistry and cell biology. The historical challenge of its isolation and the separation of its stereoisomers paved the way for advanced analytical techniques that are now standard in research and industry. For professionals in drug development, a thorough understanding of this compound's history, properties, and signaling functions is indispensable. As a key activator of the mTORC1 pathway, this compound and its metabolic derivatives represent important points of consideration in the design of therapeutics targeting cancer, diabetes, and other metabolic diseases. Future research will undoubtedly continue to uncover new roles for this essential amino acid, reinforcing the importance of the foundational work performed over a century ago.

References

- 1. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | SESN1,2 binds L-leucine and dissociates from GATOR2 [reactome.org]

- 5. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. journals.physiology.org [journals.physiology.org]

The Cornerstone of Protein Architecture and Synthesis: An In-depth Technical Guide on the Role of L-Isoleucine

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the critical role of the essential amino acid L-isoleucine in protein synthesis and structure has been released today. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the molecular mechanisms governed by this compound, from its fundamental role in the assembly of polypeptide chains to its intricate involvement in cellular signaling pathways that regulate protein production.

This compound, one of the three branched-chain amino acids (BCAAs), is a fundamental building block of proteins, indispensable for human health and cellular function.[1][2][3] Its unique structural properties, characterized by a hydrophobic side chain, are paramount in dictating the three-dimensional conformation and stability of proteins.[1][4][5] This guide provides an exhaustive examination of this compound's multifaceted contributions to cellular biology, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

This compound: A Linchpin in the Fidelity and Efficiency of Protein Synthesis

The journey of this compound from a free amino acid to its incorporation into a nascent polypeptide chain is a meticulously regulated process. The initial and crucial step is its recognition and activation by the enzyme isoleucyl-tRNA synthetase (IleRS). This enzyme is responsible for attaching this compound to its corresponding transfer RNA (tRNA), a process known as tRNA charging, which is vital for the accurate translation of the genetic code.[6][7]

IleRS exhibits a remarkable level of specificity, ensuring that only this compound is attached to the isoleucine-specific tRNA (tRNAIle). This high fidelity is achieved through a "double-sieve" mechanism, which includes a proofreading or editing function that hydrolyzes incorrectly charged amino acids, such as the structurally similar L-valine.[8][9][10] This editing step is a critical quality control measure that maintains the integrity of the proteome.

The efficiency of protein synthesis is also influenced by the availability of this compound and the codons that specify it in the messenger RNA (mRNA). The codons AUU, AUC, and AUA encode for isoleucine.[11][12] The relative abundance of their corresponding tRNAs can influence the rate of translation elongation.[13][14]

The Structural Significance of this compound in Protein Folding and Stability

The chemical nature of this compound's side chain—a branched, nonpolar hydrocarbon—makes it highly hydrophobic.[1][2] This property drives isoleucine residues to be predominantly located in the interior of globular proteins, away from the aqueous cellular environment.[1][5] Here, they participate in hydrophobic interactions, which are a major driving force in the protein folding process and a key contributor to the overall stability of the final three-dimensional structure.[4][5]

Clusters of isoleucine, along with other BCAAs like leucine and valine, form stable hydrophobic cores that act as a scaffold, facilitating the correct folding of the polypeptide chain and maintaining its native conformation.[4][15] The proper packing of these hydrophobic side chains is crucial for the protein's function, and even minor alterations can lead to misfolding and loss of biological activity.

This compound as a Signaling Molecule: The mTORC1 Pathway

Beyond its role as a structural component, this compound also functions as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.[16][17] The presence of sufficient levels of amino acids, including isoleucine, is a prerequisite for mTORC1 activation.

While leucine is considered the primary activator of mTORC1 among the BCAAs, studies have shown that isoleucine can also independently stimulate this pathway, leading to the phosphorylation of downstream targets that promote the initiation and elongation phases of protein synthesis.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of this compound.

Table 1: Kinetic Parameters of Isoleucyl-tRNA Synthetase (IleRS)

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | This compound | 5 - 10 | 7.7 | 7.7 x 105 - 1.5 x 106 | [6][8] |

| Staphylococcus aureus | This compound | 50 - 100 | ~60 | 6 x 105 - 1.2 x 106 | [19] |

| Escherichia coli | L-Valine (non-cognate) | 1300 | 0.0013 | 1 | [20] |

Table 2: Thermodynamic Contribution of Isoleucine to Protein Stability

| Parameter | Value | Description | Reference |

| Free Energy of Transfer (vapor to water) | +1.8 kcal/mol | Positive value indicates hydrophobicity and an unfavorable interaction with water. | [21] |

| Contribution to Stability of Globular Proteins | ~ -1.3 kcal/mol | Estimated average contribution of a buried isoleucine residue to the overall stability of a protein. | [17] |

Table 3: Codon Usage and Translation Efficiency for Isoleucine in E. coli

| Codon | Frequency (%) | Relative Translation Efficiency (RTE) |

| AUU | 51.3 | 1.00 |

| AUC | 37.9 | 0.74 |

| AUA | 10.8 | 0.21 |

Note: Relative Translation Efficiency is normalized to the most frequent codon. Actual rates can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involving this compound, the following diagrams have been generated using the DOT language.

References

- 1. Mean of the Typical Decoding Rates: A New Translation Efficiency Index Based on the Analysis of Ribosome Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. utupub.fi [utupub.fi]

- 7. Isoleucyl-tRNA Synthetase [aars.online]

- 8. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Stability Pattern of Protein Hydrophobic Mutations that Reflects Evolutionary Structural Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of average decoding rates of the 61 sense codons in vivo | eLife [elifesciences.org]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of L-Isoleucine in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoleucine, one of the three essential branched-chain amino acids (BCAAs), is a critical component for protein synthesis and a significant contributor to mammalian energy homeostasis. Beyond its fundamental anabolic role, isoleucine and its metabolites are deeply integrated into cellular signaling, particularly influencing the mTOR pathway and glucose metabolism. Dysregulation of isoleucine metabolism is increasingly implicated in metabolic diseases such as insulin resistance and obesity. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian systems, detailing its catabolic and anabolic pathways, regulatory mechanisms, and cellular transport. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in biomedical research and drug development.

Introduction

This compound is an essential α-amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1] Its unique branched hydrocarbon side chain makes it one of the most hydrophobic amino acids.[2] The metabolic journey of this compound is multifaceted. Primarily, it serves as a substrate for protein synthesis.[1] When in excess or during periods of metabolic demand, it is catabolized, predominantly in extra-hepatic tissues like skeletal muscle, to provide energy.[3] This catabolism is distinctive as it yields both glucogenic and ketogenic precursors, specifically acetyl-CoA and succinyl-CoA (via propionyl-CoA), highlighting its metabolic flexibility.[4] Furthermore, this compound acts as a signaling molecule, modulating key cellular pathways that control protein translation and metabolic health.[5]

Catabolism of this compound

The breakdown of this compound is a multi-step process occurring within the mitochondria. It begins with two enzymatic steps common to all three BCAAs, followed by a series of reactions specific to the isoleucine carbon skeleton.

Common Pathway: Transamination and Oxidative Decarboxylation

-

Transamination: The first step is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from this compound to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate.[3] Mammals have two BCAT isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2).[6]

-

Oxidative Decarboxylation: The α-keto-β-methylvalerate is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[3] This is the rate-limiting step in BCAA catabolism and a critical point of regulation.[7] The reaction produces α-methylbutyryl-CoA, NADH, and CO2.

Isoleucine-Specific Pathway

The resulting α-methylbutyryl-CoA enters a pathway analogous to fatty acid β-oxidation.[8]

-

Dehydrogenation: α-methylbutyryl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).[8]

-

Hydration: Tiglyl-CoA is hydrated to form α-methyl-β-hydroxybutyryl-CoA.[4]

-

Dehydrogenation: A second dehydrogenation step yields α-methylacetoacetyl-CoA.[4][8]

-

Thiolytic Cleavage: Finally, α-methylacetoacetyl-CoA is cleaved by a thiolase into two key metabolic intermediates: acetyl-CoA (ketogenic) and propionyl-CoA (glucogenic).[3][4]

Fate of Propionyl-CoA

Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA through a three-step, vitamin-dependent pathway located in the mitochondria.[9][10][11][12]

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[10][12]

-

Racemization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA.[11]

-

Isomerization: Methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 (as adenosylcobalamin), rearranges L-methylmalonyl-CoA to form succinyl-CoA .[10][12]

Caption: Catabolic pathway of this compound to acetyl-CoA and succinyl-CoA.

Regulation of Isoleucine Catabolism

The catabolism of BCAAs is tightly regulated to balance their use for protein synthesis against their degradation for energy, while also preventing the accumulation of potentially toxic intermediates.

The BCKDH Complex: The Master Regulatory Point

The primary control point is the mitochondrial BCKDH complex, the rate-limiting enzyme.[7][13] Its activity is governed by a phosphorylation/dephosphorylation cycle.

-

Inactivation by Phosphorylation: A dedicated BCKDH kinase (BCKDK) phosphorylates serine residues on the E1α subunit of the BCKDH complex, leading to its inactivation.[14] BCKDK expression and activity are increased during states of protein conservation, such as starvation or consumption of a low-protein diet.[15]

-

Activation by Dephosphorylation: A mitochondrial phosphatase, protein phosphatase Mg2+/Mn2+ dependent 1K (PPM1K) , dephosphorylates and activates the BCKDH complex.[14]

Allosteric and Hormonal Regulation

-

Allosteric Inhibition of BCKDK: The branched-chain α-keto acids (BCKAs) themselves, particularly the leucine-derived α-ketoisocaproate (KIC), are potent allosteric inhibitors of BCKDK.[14] This creates a feedback loop: high levels of BCKAs inhibit the kinase, which keeps BCKDH in its active, dephosphorylated state, thereby promoting BCAA catabolism.

-

Hormonal Control: Hormones such as insulin, glucocorticoids, and thyroid hormone also modulate BCAA catabolism, often by altering the expression of BCKDK.[15]

Caption: Regulation of the BCKDH complex by phosphorylation and dephosphorylation.

Anabolic and Signaling Roles of this compound

Protein Synthesis

The primary anabolic fate of this compound is its incorporation into proteins. As an essential amino acid, its availability is a prerequisite for the translation of messenger RNA into polypeptide chains. Depletion of isoleucine leads to a rapid decline in fractional protein synthesis rates.[5]

mTORC1 Signaling

This compound, along with leucine, is a key activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5][16]

-

Activation Mechanism: While the precise sensing mechanism is still under investigation, amino acids signal to mTORC1 at the lysosomal surface. This activation leads to the phosphorylation of key downstream targets:

-

Independent Regulation: Studies have shown that isoleucine can independently activate mTORC1 signaling, leading to increased phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6).[5]

Caption: Simplified this compound signaling via the mTORC1 pathway.

Quantitative Data Summary

Quantitative analysis of this compound and its related metabolic components is crucial for understanding its physiological and pathological roles.

Table 1: this compound Concentrations and Kinetic Parameters

| Parameter | Value | System/Condition | Reference |

| Normal Plasma Concentration | 34 - 104 µmol/L | Human, Fasting | [18][19] |

| BCATm Apparent Km | ~1 mM | Mammalian, for this compound | [20][21] |

| This compound Transport KA | 0.19 mM | Rabbit renal pars convoluta vesicles | [22] |

| This compound Transport KA (System 1) | 0.17 mM | Rabbit renal pars recta vesicles | [22] |

| This compound Transport KA (System 2) | 9.0 mM | Rabbit renal pars recta vesicles | [22] |

Km = Michaelis constant; KA = Concentration for half-maximal response.

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a robust method for quantifying this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[23][24]

Caption: General workflow for this compound quantification by LC-MS/MS.

I. Materials and Reagents

-

This compound standard (Sigma-Aldrich or equivalent)

-

This compound-13C6,15N (stable isotope-labeled internal standard, IS)

-

LC-MS grade methanol, acetonitrile, formic acid, and water

-

Human plasma samples (collected in EDTA tubes)

-

Microcentrifuge tubes (1.5 mL)

II. Procedure

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

-

Prepare a 1 mg/mL stock solution of this compound-13C6,15N in ultrapure water.

-

From the stock solutions, prepare a series of working calibration standards (e.g., 1-500 µmol/L) in a surrogate matrix like 1x PBS.[25]

-

Prepare an Internal Standard Working Solution (e.g., 1 µg/mL) in ice-cold methanol.[24]

-

-

Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown plasma samples.

-

Pipette 50 µL of the appropriate sample (calibrator, QC, or plasma) into its designated tube.[23]

-

Add 200 µL of the ice-cold Internal Standard Working Solution to each tube.[23] The methanol serves to precipitate plasma proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Incubate the tubes at 4°C for 20 minutes to facilitate complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[23]

-

Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Utilize an HPLC or UPLC system.

-

Column: An Intrada Amino Acid column or a similar column designed for polar analytes is recommended.[26]

-

Mobile Phase A: 0.2% Formic acid in water.

-

Mobile Phase B: 0.2% Formic acid in acetonitrile.

-

Gradient: Develop a gradient to separate isoleucine from its isomers (leucine, alloisoleucine). A typical run time is 10-15 minutes.[25][26]

-

MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (this compound) and the internal standard (this compound-13C6,15N).

-

Calculate the peak area ratio (analyte/IS) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Protocol: Western Blot Analysis of Isoleucine-Stimulated mTORC1 Signaling

This protocol details the steps to assess the phosphorylation status of key mTORC1 pathway proteins (e.g., mTOR, S6K1) in cultured cells following stimulation with this compound.[27][28][29]

I. Materials and Reagents

-

Mammalian cell line (e.g., HEK293T, C2C12 myoblasts)

-

Complete growth medium (e.g., DMEM) and amino acid-free medium

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE equipment and reagents

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent and imaging system

II. Procedure

-

Cell Culture and Treatment:

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

To synchronize cells and establish a baseline, starve cells of amino acids by incubating them in amino acid-free medium for 1-2 hours.

-

Stimulate the cells by replacing the starvation medium with medium containing a known concentration of this compound (e.g., 2 mM) for a specified time (e.g., 30-60 minutes). Include an untreated control group.

-

-

Protein Extraction (Lysis):

-

After treatment, place plates on ice and aspirate the medium.

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[28]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[28]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

-

Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27][30]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the phosphorylated protein to its corresponding total protein signal to determine the change in activation state.

-

References

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 10. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medlink.com [medlink.com]

- 13. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Isoleucine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 19. Isoleucine - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 20. researchgate.net [researchgate.net]

- 21. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. restek.com [restek.com]

- 26. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 30. ccrod.cancer.gov [ccrod.cancer.gov]

Function of L-isoleucine in the central nervous system

An In-depth Technical Guide on the Core Functions of L-Isoleucine in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, an essential branched-chain amino acid (BCAA), plays a multifaceted role in the central nervous system (CNS) that extends beyond its fundamental function in protein synthesis. As a crucial neuromodulator, its influence spans neurotransmitter balance, neuronal signaling, and energy metabolism. Dysregulation of this compound and other BCAAs is increasingly implicated in the pathophysiology of various neurological disorders, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of this compound's functions within the CNS, detailing its transport across the blood-brain barrier, its role in neurotransmitter synthesis and modulation, and its impact on key intracellular signaling pathways such as the mechanistic target of rapamycin (mTOR). We present quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to offer a thorough resource for researchers and professionals in neuroscience and drug development.

Introduction

This compound is one of three essential BCAAs, alongside L-leucine and L-valine, that cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1][2] While extensively studied for its role in muscle metabolism and protein synthesis, its functions within the CNS are complex and critically important for neuronal health. In the brain, this compound and its fellow BCAAs contribute to the synthesis of neurotransmitters, serve as a source of energy, and act as signaling molecules.[1][3] Their transport into the brain is tightly regulated and competitive, meaning fluctuations in peripheral BCAA levels can significantly impact CNS neurochemistry.[1][3] Understanding the precise mechanisms of this compound's actions in the brain is paramount for developing novel therapeutic strategies for a range of neurological and neurodegenerative conditions.

Transport and Metabolism of this compound in the CNS

Blood-Brain Barrier Transport

This compound, along with other large neutral amino acids (LNAAs), crosses the blood-brain barrier (BBB) primarily via a Na+-independent facilitative transporter known as the L-type amino acid transporter 1 (LAT1).[3][4] This transport system is competitive, meaning that high plasma concentrations of one BCAA can inhibit the brain uptake of others, as well as aromatic amino acids like tryptophan, tyrosine, and phenylalanine.[1][3] This competition is a critical regulatory point, as it directly influences the availability of precursors for key neurotransmitters such as serotonin and the catecholamines (dopamine, norepinephrine).[1][5]

Quantitative Analysis of Isoleucine Transport

The kinetics of this compound transport across the BBB have been quantified in animal models. Studies using in situ brain perfusion in rats have determined the maximal transport rate (Vmax) and the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity.

| Brain Region | Vmax (μmol·s⁻¹·g⁻¹) x 10⁻⁴ | Km (μmol·mL⁻¹) (Saline Perfusate) | Apparent Km (μmol·mL⁻¹) (Plasma Perfusate) | Reference |

| Frontal Cortex | 9 x 10⁻⁴ | 0.054 | 1.5 | [6] |

| Parietal Cortex | 11 x 10⁻⁴ | 0.068 | 1.7 | [6] |

| Occipital Cortex | 10 x 10⁻⁴ | 0.063 | 1.6 | [6] |

| Hippocampus | 10 x 10⁻⁴ | 0.059 | 1.6 | [6] |

| Thalamus | 10 x 10⁻⁴ | 0.061 | 1.6 | [6] |

| Caudate | 9 x 10⁻⁴ | 0.056 | 1.5 | [6] |

| Data from studies in anesthetized rats. The significantly higher apparent Km in plasma reflects competitive inhibition from other amino acids.[6] |

Intracellular Metabolism

Once inside the brain, this compound can be utilized for protein synthesis or enter a catabolic pathway. The initial step is a reversible transamination reaction catalyzed by the branched-chain aminotransferase (BCAT) enzyme, which is present in neurons.[5] This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and α-keto-β-methylvalerate (KMV).[3] The glutamate produced can then be used for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or participate in the glutamate-glutamine cycle.[1][3] The carbon skeleton (KMV) can be further metabolized to provide energy for the cell.

References

- 1. Branched-Chain Amino Acids - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isoleucine: benefits, recommendations, risks and food sources | Petite Carrot [petitecarrot.com]

- 3. mdpi.com [mdpi.com]

- 4. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic analysis of cerebrovascular isoleucine transport from saline and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Isoleucine Transport Across Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the transport of the essential amino acid L-isoleucine across cellular membranes. Understanding these transport systems is critical for research in cellular metabolism, nutrient sensing, and for the development of novel therapeutic strategies targeting diseases with dysregulated amino acid metabolism, such as cancer.

Primary Transporter Families for this compound

This compound, a branched-chain amino acid (BCAA), is primarily transported into cells by members of the Solute Carrier (SLC) superfamily. Two main families are responsible for the bulk of this compound transport:

-

SLC7 Family (Cationic Amino Acid Transporter/Glycoprotein-associated Family): This family includes the L-type Amino Acid Transporters (LATs), which are crucial for the transport of large neutral amino acids, including this compound.

-

SLC43 Family (Na+-independent, System L-like Amino Acid Transporter Family): This family also contributes to the transport of large neutral amino acids.

The key transporters for this compound within these families are:

-

LAT1 (SLC7A5): A high-affinity transporter for large neutral amino acids. It functions as a heterodimer with the glycoprotein CD98 (SLC3A2). LAT1 is a Na+ and pH-independent antiporter, exchanging extracellular amino acids for intracellular ones.[1] It preferentially transports branched-chain and aromatic amino acids.[2]

-

LAT2 (SLC7A8): Another member of the SLC7 family that also forms a heterodimer with CD98. LAT2 has a broader substrate selectivity than LAT1, transporting both large and smaller neutral amino acids, but generally with lower affinity.[3][4]

-

Other potential transporters: While LAT1 and LAT2 are the major players, other transporters like those from the SLC6 family (e.g., SLC6A15) and SLC38 family may also contribute to this compound transport in specific cell types and conditions.[4]

Quantitative Data on this compound Transport

The kinetic parameters of this compound transport, Michaelis-Menten constant (Km) and maximum velocity (Vmax), vary depending on the specific transporter, cell type, and experimental conditions. The following tables summarize available quantitative data for this compound and related BCAA transport.

| Transporter System | Substrate | Cell/Tissue Type | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| System L | This compound | Rabbit proximal tubule (pars convoluta) | 0.19 | Not Reported | [1] |

| System L (High-affinity) | This compound | Rabbit proximal tubule (pars recta) | 0.17 | Not Reported | [1] |

| System L (Low-affinity) | This compound | Rabbit proximal tubule (pars recta) | 9.0 | Not Reported | [1] |

| System L | L-Leucine | Astrocytes (rat) | 0.449 | 53.6 | [5] |

| System L | L-Phenylalanine | Caco-2 cells (apical) | 2.7 | Not Reported | [6] |

| System L | L-Phenylalanine | Caco-2 cells (basolateral) | 0.18 | Not Reported | [6] |

| Not Specified | This compound | Blood-Brain Barrier (in situ perfusion, saline) | 0.054 - 0.068 | 0.054 - 0.066 (µmol/g/min) | [7] |

| Not Specified | This compound | Blood-Brain Barrier (in situ perfusion, plasma) | 1.5 - 1.7 | Not Reported | [7] |

Note: Data for this compound transport by specific, overexpressed transporters in various cell lines is limited in the literature. Much of the available data pertains to general "System L" activity or the transport of other large neutral amino acids like leucine and phenylalanine.

Signaling Pathways Regulating this compound Transport

The expression and activity of this compound transporters, particularly LAT1, are tightly regulated by a complex network of signaling pathways that sense nutrient availability, cellular stress, and growth signals.

Transcriptional Regulation of LAT1 (SLC7A5)

Several key transcription factors have been identified to regulate the expression of the SLC7A5 gene:

-

c-Myc: The oncogenic transcription factor c-Myc directly binds to E-box elements in the SLC7A5 promoter, leading to its upregulation. This creates a feedforward loop where increased this compound and other essential amino acids transported by LAT1 can, in turn, stimulate the translation of c-Myc mRNA.[8]

-

Activating Transcription Factor 4 (ATF4): Under conditions of amino acid deprivation, the integrated stress response is activated, leading to the preferential translation of ATF4. ATF4 then binds to the promoter of SLC7A5 and other amino acid transporter genes to increase amino acid uptake and restore cellular homeostasis.[9][10]

-

Hypoxia-Inducible Factor 2α (HIF-2α): In hypoxic conditions, often found in the tumor microenvironment, HIF-2α directly binds to the proximal promoter of SLC7A5, leading to its increased expression. This allows cancer cells to maintain nutrient uptake and mTORC1 activity even under low oxygen conditions.[9][11][12]

-

NOTCH1: The NOTCH signaling pathway, a critical regulator of cell development and proliferation, has been shown to be an important upstream regulator of LAT1 expression, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[13]

Post-Translational Regulation of LAT1

The activity and cell surface expression of LAT1 are also regulated at the post-translational level:

-

Ubiquitination: The E3 ubiquitin ligase Nedd4-2 can ubiquitinate the N-terminal tail of LAT1. This modification marks the transporter for endocytosis and subsequent degradation, thereby reducing its cell surface expression and amino acid uptake.[14][15] The activation of Protein Kinase C (PKC) can trigger this process.[14]

The mTORC1 Signaling Nexus

The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth and metabolism and is intricately linked with this compound transport.

-

Upstream Activation: The influx of this compound and other essential amino acids, particularly leucine, via LAT1 is a key signal for the activation of mTORC1.

-

Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth. It can also create a positive feedback loop by promoting the expression of transcription factors like c-Myc and influencing the stability of mRNAs for amino acid transporters.

Experimental Protocols

Radiolabeled this compound Uptake Assay

This protocol describes a method to quantify the uptake of this compound into cultured cells using a radiolabeled tracer.

Materials:

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

[³H]-L-Isoleucine or [¹⁴C]-L-Isoleucine

-

Unlabeled this compound

-

Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture cells under standard conditions until they reach the desired confluency.

-

Preparation: On the day of the experiment, prepare the uptake buffer containing the desired concentration of radiolabeled this compound and, for competition experiments, varying concentrations of unlabeled this compound.

-

Washing: Aspirate the culture medium and wash the cells twice with pre-warmed PBS to remove any residual medium and amino acids.

-

Pre-incubation: Add pre-warmed uptake buffer (without the radiolabeled substrate) to each well and incubate for 10-15 minutes at 37°C to deplete intracellular amino acid pools.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the radiolabeled this compound. Start a timer immediately.

-

Incubation: Incubate the cells for a predetermined time (e.g., 1-5 minutes) at 37°C. It is crucial to perform a time-course experiment to ensure that uptake is measured during the initial linear phase.

-

Uptake Termination: To stop the uptake, rapidly aspirate the radioactive uptake buffer and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

-

Data Analysis: Express the results as pmol or nmol of this compound taken up per mg of protein per minute.

Cis-Inhibition Assay for this compound Transport

This assay is used to determine the inhibitory potential of a test compound on the transport of this compound.

Materials:

-

Same as for the radiolabeled uptake assay.

-

Test inhibitor compound.

Procedure:

-

Follow steps 1-5 of the Radiolabeled this compound Uptake Assay protocol.

-

Inhibitor Incubation: During the pre-incubation step or immediately before adding the radiolabeled substrate, add the test inhibitor at various concentrations to the appropriate wells. A vehicle control (e.g., DMSO) should be included.

-

Uptake Initiation with Inhibitor: Aspirate the pre-incubation buffer and add the uptake buffer containing a fixed concentration of radiolabeled this compound and the corresponding concentration of the test inhibitor.

-

Follow steps 7-12 of the Radiolabeled this compound Uptake Assay protocol.

-

Data Analysis: Plot the percentage of inhibition of this compound uptake against the concentration of the test inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of this compound transport.

Conclusion

The transport of this compound is a highly regulated process mediated by specific transporters, primarily from the SLC7 and SLC43 families. The expression and activity of these transporters are controlled by a complex interplay of signaling pathways that respond to nutrient availability, cellular stress, and oncogenic signals. A thorough understanding of these mechanisms is essential for advancing our knowledge of cellular metabolism and for the development of targeted therapies for a range of diseases, including cancer. Further research is needed to fully elucidate the kinetic properties of specific this compound transporters in various physiological and pathological contexts.

References

- 1. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]